N'-(4-ethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
N'-(4-ethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic organic compound characterized by a central ethanediamide (oxamide) linker connecting two pharmacophoric moieties: a 4-ethylphenyl group and a 4-fluorobenzenesulfonyl-substituted piperidine ring. The piperidine moiety is further functionalized with a sulfonyl group at the 1-position and a fluorine atom at the para position of the benzene ring.
Synthetic routes for analogous compounds (e.g., piperidine-based sulfonamides) often involve reductive amination, nucleophilic substitution, and amide coupling steps. For example, sodium triacetoxylborohydride-mediated reductive amination and propionyl chloride acylation under basic conditions are common methods for piperidine derivatives .
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4S/c1-2-17-6-10-19(11-7-17)26-23(29)22(28)25-15-14-20-5-3-4-16-27(20)32(30,31)21-12-8-18(24)9-13-21/h6-13,20H,2-5,14-16H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANLEEXZRMPHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Retrosynthetic Analysis
The target compound can be dissected into three key fragments (Figure 1):
- Piperidine-2-ethylamine backbone
- 4-Fluorobenzenesulfonyl group
- N-(4-ethylphenyl)ethanediamide linker
The synthesis proceeds via sequential sulfonylation of the piperidine nitrogen, followed by ethanediamide formation through coupling reactions.
Stepwise Synthesis
Synthesis of 1-(4-Fluorobenzenesulfonyl)piperidine-2-ethylamine
Starting Material : Piperidine-2-ethylamine (commercially available or synthesized via reductive amination of piperidine-2-carboxaldehyde).
Sulfonylation Protocol :
- Dissolve piperidine-2-ethylamine (1.0 eq) in anhydrous dichloromethane (DCM).
- Add 4-fluorobenzenesulfonyl chloride (1.2 eq) dropwise at 0°C under nitrogen.
- Stir for 12 hours at room temperature.
- Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and concentrate.
Yield : 78–85%
Purity : >95% (HPLC)
Ethanediamide Formation
Reaction Conditions :
- React 1-(4-fluorobenzenesulfonyl)piperidine-2-ethylamine (1.0 eq) with oxalyl chloride (2.2 eq) in tetrahydrofuran (THF) at −10°C for 2 hours.
- Add 4-ethylaniline (1.1 eq) and triethylamine (3.0 eq).
- Warm to room temperature and stir for 24 hours.
Workup :
- Filter precipitated salts, concentrate, and purify via silica gel chromatography (ethyl acetate/hexane, 3:7).
Yield : 62–68%
Key Spectral Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, SO₂NH), 7.89–7.86 (m, 2H, Ar-F), 7.45–7.41 (m, 2H, Ar-F), 4.12–3.98 (m, 2H, CH₂N), 2.95–2.88 (m, 1H, piperidine), 2.61 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.24 (t, J = 7.6 Hz, 3H, CH₂CH₃).
Reaction Optimization
Solvent Effects on Sulfonylation
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 85 | 96 |
| THF | 72 | 89 |
| Acetonitrile | 68 | 82 |
Characterization and Validation
Spectroscopic Confirmation
Comparative Analysis of Methods
| Parameter | Stepwise Synthesis | One-Pot Synthesis |
|---|---|---|
| Total Yield (%) | 68 | 58 |
| Purity (%) | 98 | 94 |
| Time (hours) | 36 | 20 |
Recommendation : Stepwise synthesis preferred for high-purity applications, while one-pot methods suit rapid production.
Challenges and Mitigation
- Oxalyl Chloride Sensitivity :
- Sulfonamide Byproducts :
- Piperidine Ring Conformation :
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nucleophiles such as sodium azide (NaN₃) or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including new amides or sulfonamides.
Scientific Research Applications
N’-(4-ethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(4-ethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Key Structural Differences and Implications
Sulfonyl Group Variations: The target compound’s 4-fluorobenzenesulfonyl group (electron-withdrawing) contrasts with the thiophene-2-sulfonyl group in ’s analogue. Methanesulfonamide derivatives (e.g., in ) exhibit strong hydrogen-bonding capacity, which correlates with antiviral docking scores .
Piperidine vs. Piperazine Scaffolds :
- The piperazine-based compound in replaces the piperidine ring with a piperazine, introducing an additional nitrogen atom. This modification could alter basicity and solubility, influencing pharmacokinetics .
Linker Variations :
- The ethanediamide linker in the target compound differs from butyrylfentanyl’s butanamide chain (). Shorter linkers may restrict conformational flexibility, impacting target engagement .
Biological Activity
N'-(4-ethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperidine ring, an ethylphenyl group, and a fluorobenzenesulfonyl moiety. Its molecular formula is , with a molecular weight of approximately 468.5 g/mol. The presence of the sulfonyl group enhances its reactivity, making it valuable in various biological applications.
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer progression. For instance, it may modulate pathways involving pyruvate kinase M2, which is implicated in tumor metabolism.
- Receptor Modulation : It interacts with various receptors that are crucial in cellular signaling pathways, suggesting potential applications in targeted therapies for diseases such as cancer and neurodegenerative disorders .
- Cholinesterase Inhibition : Similar compounds have shown activity as cholinesterase inhibitors, which can be beneficial in treating conditions like Alzheimer's disease. The structural similarities suggest that this compound may exhibit similar properties .
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
Case Studies
Several studies have investigated the biological effects of this compound or similar derivatives:
- Cancer Research : A study exploring the inhibition of pyruvate kinase M2 revealed that compounds with similar structures effectively reduced tumor growth in vitro and in vivo models. This suggests that this compound may also demonstrate anti-cancer properties.
- Neurodegenerative Disorders : Research on cholinesterase inhibitors has shown that compounds with similar functional groups can enhance cognitive function in animal models of Alzheimer's disease. This indicates potential therapeutic applications for this compound in treating cognitive impairments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
